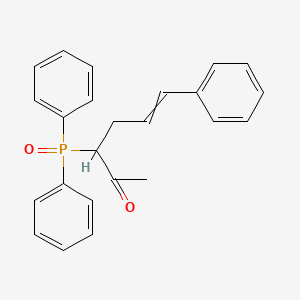
3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one: is an organic compound characterized by the presence of a diphenylphosphoryl group and a phenyl group attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one typically involves the reaction of diphenylphosphoryl chloride with a suitable precursor under controlled conditions. One common method involves the use of Grignard reagents, where the precursor is treated with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM), at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves techniques such as column chromatography or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various reactions such as coupling and rearrangement reactions .
Biology: Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .
Medicine: In medicine, the compound is being explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Diphenylphosphoryl azide: Used in similar synthetic applications but differs in its reactivity and safety profile.
Triphenylphosphine: Another phosphine compound with different applications in catalysis and organic synthesis.
Phenylphosphonic acid: Similar in structure but with different chemical properties and applications .
Uniqueness: 3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.
Properties
CAS No. |
821770-25-6 |
|---|---|
Molecular Formula |
C24H23O2P |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-diphenylphosphoryl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C24H23O2P/c1-20(25)24(19-11-14-21-12-5-2-6-13-21)27(26,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-18,24H,19H2,1H3 |
InChI Key |
QFKRKBYJDQTGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


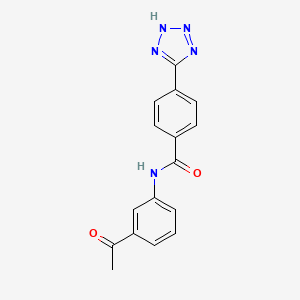
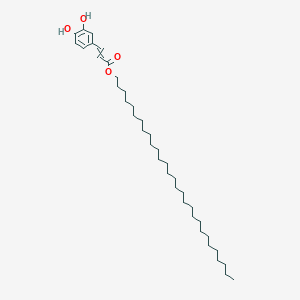
![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)
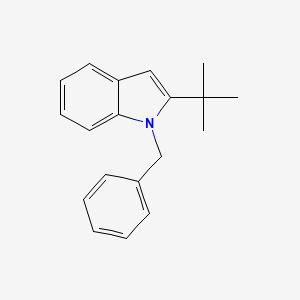
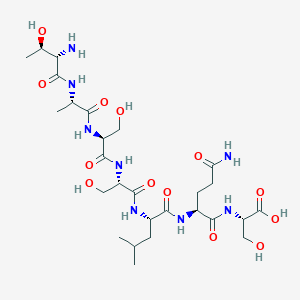
![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)
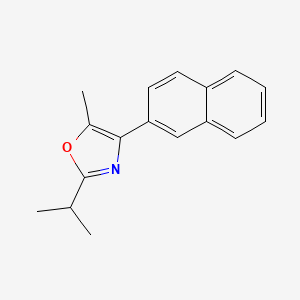
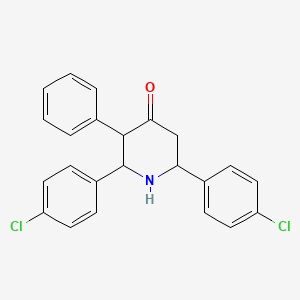
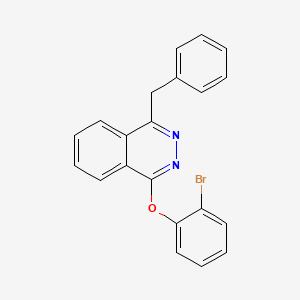
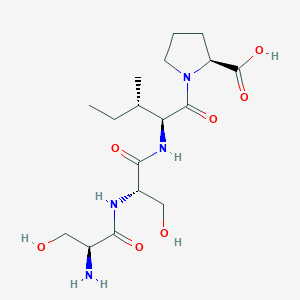
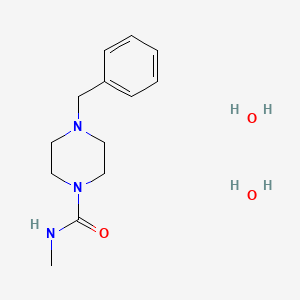
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
